molecular formula C10H10N4O B1518119 1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile

1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile

Cat. No.: B1518119
M. Wt: 202.21 g/mol
InChI Key: FOKUTEQCTCEWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1-(3-hydroxypropyl)benzotriazole-5-carbonitrile

InChI

InChI=1S/C10H10N4O/c11-7-8-2-3-10-9(6-8)12-13-14(10)4-1-5-15/h2-3,6,15H,1,4-5H2

InChI Key

FOKUTEQCTCEWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N=NN2CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mg (0.52 mmol) of 3-amino-4-[(3-hydroxypropyl)amino]benzonitrile (Intermediate 12) are suspended in 0.5 ml of 5N aqueous HCl. After cooling externally with an ice/water bath, a solution of 54.12 mg (0.78 mmol) of sodium nitrite in 0.4 ml water is added dropwise with stirring. After 3.5 hr excess water is added and the solid is extracted with dichloromethane, washed with water, dried and concentrated to give 104 mg of pure title compound (96% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
54.12 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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